molecular formula C16H20N2O3 B2926789 N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide CAS No. 2202467-89-6

N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide

Cat. No.: B2926789
CAS No.: 2202467-89-6
M. Wt: 288.347
InChI Key: XFZQACSDOCTJHC-UHFFFAOYSA-N
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Description

“N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The compound also features a carbonyl group attached to the morpholine ring and a phenyl group, which is a common motif in many organic compounds .


Molecular Structure Analysis

The compound contains a morpholine ring, a carbonyl group, and a phenyl group. The morpholine ring is a six-membered ring with one nitrogen and one oxygen atom . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group, which is often involved in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the morpholine ring could potentially make it soluble in both polar and nonpolar solvents .

Properties

IUPAC Name

N-[4-(3,3-dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-14(19)17-13-7-5-12(6-8-13)15(20)18-9-10-21-11-16(18,2)3/h4-8H,1,9-11H2,2-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZQACSDOCTJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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